molecular formula C21H26ClN5O5S B2987815 7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione CAS No. 375356-94-8

7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione

Cat. No.: B2987815
CAS No.: 375356-94-8
M. Wt: 495.98
InChI Key: JUHHMWZTCJDBGN-UHFFFAOYSA-N
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Description

7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione is a complex organic compound with a molecular formula of C23H24ClN5O4S. This compound is notable for its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research .

Scientific Research Applications

7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the purine core: This step involves the construction of the purine ring system, which can be achieved through cyclization reactions.

    Introduction of the chlorophenoxy group: This is usually done via nucleophilic substitution reactions where a chlorophenol derivative reacts with an appropriate electrophile.

    Attachment of the hydroxypropyl group: This step involves the addition of a hydroxypropyl group to the purine core, often through an alkylation reaction.

    Incorporation of the morpholin-4-ylethylsulfanyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Mechanism of Action

The mechanism of action of 7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O5S/c1-25-18-17(19(29)24-20(25)30)27(12-15(28)13-32-16-4-2-14(22)3-5-16)21(23-18)33-11-8-26-6-9-31-10-7-26/h2-5,15,28H,6-13H2,1H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHHMWZTCJDBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCN3CCOCC3)CC(COC4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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